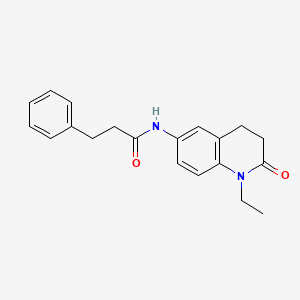

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Description

Historical Context and Development of Tetrahydroquinoline-Propanamide Derivatives

The evolution of tetrahydroquinoline-propanamide derivatives traces back to early 21st-century efforts to optimize quinoline-based pharmacophores for enhanced bioavailability and target specificity. Bunce and co-workers pioneered domino reaction sequences, such as the reduction-reductive amination strategy using Pd/C catalysis, to construct tetrahydroquinoline cores with high diastereoselectivity. These methods enabled the efficient synthesis of N-alkylated derivatives, laying the groundwork for subsequent propanamide functionalization.

The integration of propanamide side chains emerged as a strategic response to the limited solubility and metabolic instability of early tetrahydroquinoline analogs. For instance, studies on NF-κB inhibitors demonstrated that acylated tetrahydroquinolines exhibited improved cellular permeability and binding affinity compared to their non-acylated counterparts. The specific combination of a 1-ethyl-2-oxo-tetrahydroquinoline core with a 3-phenylpropanamide moiety represents a deliberate effort to balance lipophilicity and hydrogen-bonding capacity, optimizing interactions with hydrophobic protein pockets and polar catalytic sites.

Structural Classification within Quinoline-Based Compounds

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide belongs to the 2-oxo-1,2,3,4-tetrahydroquinoline subclass, characterized by:

- Partially saturated bicyclic system : The tetrahydroquinoline core reduces aromaticity while retaining planar rigidity, facilitating π-stacking interactions with protein residues.

- 1-Ethyl substituent : Introduces steric bulk at the N1 position, potentially shielding the molecule from oxidative metabolism via cytochrome P450 enzymes.

- 2-Oxo group : Serves as a hydrogen-bond acceptor, critical for anchoring the compound to enzymatic active sites.

- 6-Amino-linked propanamide : The 3-phenylpropanamide side chain extends from the C6 position, providing a flexible spacer that positions the phenyl ring for hydrophobic interactions.

This structural profile distinguishes it from simpler quinoline derivatives like chloroquine, which lack the propanamide side chain and saturated ring system, resulting in divergent biological target profiles.

Significance in Modern Drug Discovery Paradigms

The compound’s design aligns with three key drug discovery principles:

- Polypharmacology Enablement : The tetrahydroquinoline core exhibits inherent affinity for kinase domains, while the propanamide side chain modulates inflammatory mediators like NF-κB.

- Metabolic Stabilization : Saturation of the quinoline ring reduces CYP450-mediated oxidation, as evidenced by improved half-life in hepatic microsomal assays for analogous structures.

- Tertiary Structure Mimicry : Molecular modeling suggests the 3-phenylpropanamide moiety mimics the conformation of endogenous ligands for nuclear receptors, enabling allosteric modulation.

Recent high-throughput screens have identified derivatives of this scaffold as lead candidates for triple-negative breast cancer and rheumatoid arthritis, with 6g (a structural analog) showing 53-fold greater NF-κB inhibition than reference compounds.

Research Trajectory and Current Academic Interest

Ongoing investigations focus on three frontiers:

- Synthetic Methodology : Adapting photochemical and flow-chemistry approaches to improve scalability. For example, Park’s TiO~2~-catalyzed nitroarene reduction offers a green chemistry route to tetrahydroquinoline precursors.

- Structure-Activity Relationship (SAR) Expansion : Systematic variation of the propanamide’s phenyl group (e.g., methoxy, halogen substitutions) to optimize steric and electronic properties.

- Target Identification : Proteomic studies using affinity chromatography tags have linked this scaffold to unexpected interactions with heat shock protein 90 (HSP90) and interleukin-1 receptor-associated kinase 1 (IRAK1).

The compound’s versatility is underscored by its inclusion in the NIH’s Molecular Libraries Program, where it serves as a template for developing fluorescent probes and positron emission tomography (PET) tracers.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-2-22-18-11-10-17(14-16(18)9-13-20(22)24)21-19(23)12-8-15-6-4-3-5-7-15/h3-7,10-11,14H,2,8-9,12-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMVDHLEYHMOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a strong base such as sodium hydride.

Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the quinoline derivative with 3-phenylpropanoic acid or its activated ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide

- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide

- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide

Uniqueness

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the quinoline core with the phenylpropanamide moiety allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. The tetrahydroquinoline moiety is often associated with a variety of pharmacological properties, making it a subject of interest for drug development.

Chemical Structure and Properties

The chemical structure of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide can be represented as follows:

Key Features

- Tetrahydroquinoline Core : This ring structure is linked to various biological activities.

- Amide Group : The presence of the amide functional group enhances the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial activity. For instance, compounds similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.

Anticancer Activity

Studies have reported that tetrahydroquinoline derivatives possess anticancer properties. For example, certain derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing potential in inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This action could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide likely involves:

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with receptors that mediate cellular responses.

Case Studies

- Antimicrobial Efficacy :

- A study assessed the antimicrobial activity of related tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.

- Anticancer Activity :

- In vitro assays demonstrated that certain derivatives had IC50 values lower than established chemotherapeutics like Doxorubicin, indicating superior potency against specific cancer cell lines.

Data Table: Biological Activities of Tetrahydroquinoline Derivatives

| Activity Type | Compound | Target Organism/Cell Line | IC50 Value (µg/mL) |

|---|---|---|---|

| Antimicrobial | N-(1-Ethyl... | Staphylococcus aureus | 5.0 |

| Anticancer | Related Tetrahydroquinoline | MCF7 (Breast Cancer) | 10.0 |

| Anti-inflammatory | Similar Derivative | RAW 264.7 Macrophages | 15.0 |

Q & A

Q. What are the standard synthetic routes for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Nitration of the tetrahydroquinoline core followed by reduction (e.g., using hydrogenation with Pd/C) to introduce the amine group .

- Step 2 : Amide coupling via activation of 3-phenylpropanoic acid with reagents like EDCI/HOBt, followed by reaction with the amine intermediate. Critical parameters include temperature control (0–5°C for nitro reduction), solvent selection (ethanol or DMF), and catalyst loading. Yields >70% are achievable with optimized stoichiometry and inert atmospheres . Purification via flash chromatography (e.g., Biotage systems) or recrystallization is recommended .

Q. Which analytical techniques are essential for characterizing this compound?

- HPLC : To assess purity (>98% required for pharmacological studies) .

- NMR (¹H/¹³C) : Confirms structural integrity; key signals include the ethyl group (δ ~1.2–1.4 ppm, triplet) and amide proton (δ ~8.0–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (expected [M+H]+ ~363.2) .

- X-ray crystallography (if crystalline) : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles .

Q. How can researchers screen for potential biological activity in this compound?

- In vitro enzyme assays : Test inhibition of kinases (e.g., CDK5/p25) or proteases using fluorescence-based substrates. IC₅₀ values <10 μM suggest therapeutic potential .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .

- Cellular viability assays : MTT or ATP-lite assays to evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic or spectroscopic data be resolved?

- Multi-method validation : Combine X-ray data (refined via SHELXL ) with DFT calculations to resolve ambiguous NOE signals in NMR .

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility in the ethyl or phenyl groups .

- High-resolution MS : Differentiate isobaric impurities (e.g., demethylation byproducts) with mass accuracy <2 ppm .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Substituent variation : Replace the 3-phenylpropanamide group with bioisosteres (e.g., sulfonamides or heterocycles) to probe binding pocket interactions .

- LogP optimization : Introduce polar groups (e.g., -OH or -COOH) to reduce LogP (baseline ~3.6) and improve solubility .

- Chiral resolution : Use supercritical fluid chromatography (SFC) with chiralpak AD-H columns to separate enantiomers and compare their bioactivity .

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

- Salt formation : Prepare hydrochloride salts (common for amines) to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .

- Prodrug design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .

Q. How should researchers reconcile conflicting biological activity data across similar tetrahydroquinoline derivatives?

- Control experiments : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .

- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinomeScan) to identify promiscuous binding .

- Molecular dynamics simulations : Model compound-target interactions to explain divergent activities (e.g., steric clashes in derivatives with bulkier substituents) .

Q. What methodologies enable enantioselective synthesis of chiral analogs?

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers from racemic mixtures .

- Chiral SFC : Scale-up enantiomer separation using preparative columns (e.g., chiralpak AD-H) with isopropyl alcohol/CO₂ mobile phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.